1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione

描述

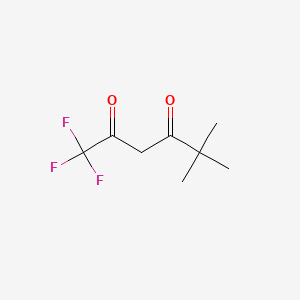

1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione (IUPAC name: (Z)-6,6,6-trifluoro-5-hydroxy-2,2-dimethylhex-4-en-3-one), commonly referred to as pivaloyltrifluoroacetone, is a fluorinated β-diketone characterized by a trifluoromethyl group at the C1 position and two methyl groups at the C5 position. Its molecular formula is C₈H₁₁F₃O₂, with a molecular weight of 196.17 g/mol . The compound exists exclusively in the enol tautomeric form due to stabilization by an intramolecular hydrogen bond (IHB) between the enolic hydroxyl group and the adjacent carbonyl oxygen .

属性

IUPAC Name |

1,1,1-trifluoro-5,5-dimethylhexane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F3O2/c1-7(2,3)5(12)4-6(13)8(9,10)11/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVPKYBMUQDZTJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5066827 | |

| Record name | 2,4-Hexanedione, 1,1,1-trifluoro-5,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22767-90-4 | |

| Record name | 1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22767-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pivaloyltrifluoroacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022767904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Hexanedione, 1,1,1-trifluoro-5,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Hexanedione, 1,1,1-trifluoro-5,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1-trifluoro-5,5-dimethylhexane-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.086 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Acylation of Trifluoroacetic Acid Derivatives

TFDMHD is synthesized via condensation between pivaloyl chloride and trifluoroacetic acid (TFA) in the presence of a base (e.g., pyridine). The reaction proceeds under anhydrous conditions to minimize side reactions:

Key Parameters :

Claisen Condensation of Pinacolone and Ethyl Trifluoroacetate

An alternative route involves Claisen condensation between pinacolone (2,2-dimethylpropan-3-one) and ethyl trifluoroacetate under basic conditions:

Optimization :

-

Base: Sodium ethoxide (NaOEt) or lithium diisopropylamide (LDA).

-

Solvent: Dry THF or diethyl ether.

Industrial-Scale Production

Catalytic Esterification and Purification

Industrial methods employ sulfuric acid or cation-exchange resins to catalyze esterification. For example, ethyl trifluoroacetate (a precursor) is synthesized via:

Process Details :

Large-Scale Distillation

Crude TFDMHD is purified via fractional distillation under reduced pressure:

Comparative Analysis of Methods

Challenges and Optimization

Side Reactions

化学反应分析

Types of Reactions: 1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: It can be reduced to form alcohols or other reduced products.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like organolithium compounds or Grignard reagents can facilitate substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or hydrocarbons.

Substitution: Various substituted derivatives depending on the reagents used.

科学研究应用

Coordination Chemistry

1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione is utilized as a ligand in coordination chemistry. It forms stable complexes with various metal ions, such as erbium (Er) and europium (Eu), which are important for luminescence studies. The ability of this compound to stabilize metal ions enhances its utility in synthesizing new coordination compounds with desired optical properties .

Table 1: Examples of Metal Complexes Formed with this compound

| Metal Ion | Type of Complex | Notable Properties |

|---|---|---|

| Er(III) | Ternary Complex | Thermally activated slow relaxation of magnetization |

| Eu(III) | Luminescent Complex | Enhanced luminescence properties |

Biochemical Applications

The compound plays a significant role in biochemical assays and enzyme studies. Its ability to form complexes with metal ions can modulate the activity of metalloproteins and enzymes involved in critical cellular processes. For instance, it has been shown to influence cellular metabolism and oxidative stress responses by interacting with cell signaling pathways .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing complex organic molecules and ketoimines bearing trifluoromethyl substituents. This application is particularly relevant in the development of pharmaceuticals and specialty chemicals .

Table 2: Synthetic Routes Utilizing this compound

| Reaction Type | Product Type | Common Reagents Used |

|---|---|---|

| Oxidation | Carboxylic acids | Potassium permanganate |

| Reduction | Alcohols | Lithium aluminum hydride |

| Substitution | Various substituted derivatives | Organolithium compounds |

Material Science

In material science, the compound's unique properties make it suitable for developing specialty materials with enhanced performance characteristics. Its fluorinated nature imparts desirable traits such as increased thermal stability and resistance to chemical degradation .

Case Study 1: Luminescent Properties of Europium Complexes

A study investigated the synthesis and structural properties of europium complexes derived from this compound. The research highlighted how these complexes exhibit significant luminescent properties that could be harnessed for applications in optoelectronics and sensor technology .

Case Study 2: Enzyme Mechanism Studies

Another study utilized this compound to probe enzyme mechanisms by forming metal-ligand complexes that mimic natural enzyme environments. The findings indicated that the complexation could alter enzyme activity and provide insights into catalytic mechanisms involving metal ions .

作用机制

The mechanism by which 1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione exerts its effects involves its ability to form stable complexes with metal ions. These complexes can exhibit unique magnetic and electronic properties, making them useful in various applications. The compound’s molecular targets include metal ions such as cobalt and erbium, and it interacts with these ions through coordination bonds .

相似化合物的比较

Physical Properties :

Chemical Properties: The enol form dominates due to resonance stabilization and the electron-withdrawing effect of the trifluoromethyl group, which enhances the acidity of the α-hydrogen. This tautomerization is confirmed by NMR, IR, and Raman spectroscopy . The compound forms stable complexes with transition metals (e.g., Co²⁺, Ni²⁺, Zn²⁺) and lanthanides (e.g., Er³⁺, Eu³⁺), making it valuable in coordination chemistry and materials science .

Structural and Hydrogen Bonding Comparisons

TFDMHD is structurally analogous to other β-diketones, such as 5,5-dimethyl-2,4-hexanedione (DMHD) and 1,1,1-trifluoro-2,4-pentanedione (TFAA) . Key differences arise from substituent effects:

The trifluoromethyl group in TFDMHD reduces IHB strength compared to DMHD due to steric and electronic effects but enhances acidity compared to TFAA .

Spectroscopic and Vibrational Analysis

Vibrational spectroscopy reveals distinct shifts in carbonyl (C=O) and O–H stretching modes due to IHB variations:

- TFDMHD : O–H stretch at ~2700 cm⁻¹ (IR), weaker than DMHD (~2500 cm⁻¹) but stronger than TFAA (~3000 cm⁻¹) .

- ¹H NMR: The enolic proton in TFDMHD resonates at δ 15.2 ppm, intermediate between DMHD (δ 16.5 ppm) and TFAA (δ 14.0 ppm), reflecting IHB strength .

Reactivity in Catalytic Hydrogenation

TFDMHD exhibits moderate enantioselectivity in hydrogenation compared to TFAA:

| Compound | Modifier | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| TFDMHD | (R,R)-Pantoyl-naphthylethylamine | 85–90% | |

| TFAA | (R,R)-PNEA | 93% |

The lower ee for TFDMHD is attributed to steric hindrance from the dimethyl groups, which affect modifier-substrate interactions on catalytic surfaces .

Thermal and Volatility Properties

生物活性

1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione (TFDMHD) is a fluorinated diketone that exhibits significant biological activity due to its unique chemical structure and ability to form complexes with various metal ions. This article explores the compound's biochemical properties, mechanisms of action, and its effects on cellular processes based on diverse research findings.

- Chemical Formula : C₈H₁₁F₃O₂

- Molecular Weight : 196.17 g/mol

- Boiling Point : 138-141 °C

- Density : 1.129 g/cm³ at 25 °C

TFDMHD belongs to the class of 1,3-diketones and is characterized by three fluorine atoms and two methyl groups attached to a hexanedione backbone. Its ability to form stable complexes with metal ions, particularly erbium (Er³⁺), is crucial for its biological activity .

Target Interactions

TFDMHD primarily interacts with metal ions such as Er³⁺, forming complexes that exhibit unique magnetic properties. These complexes are known to display thermally activated slow relaxation of magnetization, which can influence various biochemical pathways .

Cellular Effects

The compound affects cellular functions by modulating enzyme activity and influencing gene expression. The formation of TFDMHD-metal ion complexes can alter the conformation of metalloproteins and enzymes involved in critical cellular processes. For instance, it has been shown to affect oxidative stress responses by altering the cellular redox state .

Enzyme Modulation

TFDMHD has been found to modulate the activity of several enzymes. At low concentrations, it can enhance enzyme activity and gene expression without significant toxicity. However, at higher concentrations, it may induce oxidative stress and cellular damage .

Case Studies

- In Vitro Studies : Research utilizing C2C12 (rat skeletal muscle) and HeLa (human cervical cancer) cell lines demonstrated that TFDMHD enhances glucose uptake while exhibiting cytotoxic effects at elevated concentrations .

- Animal Models : In vivo studies indicate that TFDMHD's effects vary significantly with dosage. Low doses promote beneficial enzymatic activities while higher doses lead to adverse outcomes such as oxidative damage and cell apoptosis .

Temporal Effects in Laboratory Settings

The stability of TFDMHD under standard laboratory conditions allows for prolonged studies on its biological effects. Over time, its interactions with metal ions can lead to gradual changes in cellular functions, highlighting the importance of long-term exposure studies in understanding its full biological impact .

Summary of Findings

| Aspect | Details |

|---|---|

| Chemical Class | 1,3-Diketones |

| Key Interactions | Forms complexes with Er³⁺ ions |

| Biological Effects | Modulates enzyme activity; influences oxidative stress responses |

| Dosage Effects | Low doses enhance function; high doses induce toxicity |

| Cell Lines Studied | C2C12 (rat), HeLa (human) |

常见问题

Q. What are the optimal synthetic routes for 1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione, and how can purity be ensured?

Methodological Answer: The synthesis of this compound typically involves condensation reactions using trifluoroacetylacetone derivatives and dimethyl-substituted ketones. Key steps include:

- Reagent Selection : Use of trifluoroacetylacetone (as a precursor) and alkylation agents under anhydrous conditions to avoid hydrolysis .

- Solubility Considerations : The compound is slightly soluble in water but dissolves well in organic solvents like THF or dichloromethane, which are ideal for reaction homogeneity .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures ≥98% purity. Monitoring via thin-layer chromatography (TLC) or HPLC is critical to verify intermediate formation and final product integrity .

Q. How is the compound characterized spectroscopically, and what structural insights do these methods provide?

Methodological Answer: Structural elucidation relies on:

- NMR Spectroscopy :

- ¹⁹F NMR : A singlet at δ -75 ppm confirms the trifluoromethyl group’s electronic environment .

- ¹H NMR : Methyl protons (δ 1.2–1.5 ppm) and diketone protons (δ 2.8–3.1 ppm) reveal steric and electronic effects of substituents .

- X-ray Crystallography : Single-crystal studies (e.g., at 100 K) provide bond-length data (e.g., C=O at 1.21 Å) and dihedral angles, confirming keto-enol tautomerism .

- IR Spectroscopy : Strong carbonyl stretches at 1700–1750 cm⁻¹ indicate diketone coordination potential .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for this compound in novel syntheses?

Methodological Answer: Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) and reaction path search algorithms are used to:

- Identify Transition States : Calculate activation energies for keto-enol interconversion or nucleophilic attack pathways .

- Optimize Conditions : Predict solvent effects (e.g., dielectric constant of THF vs. DMSO) on reaction rates using COSMO-RS models .

- Validate Experimental Data : Compare computed NMR chemical shifts with experimental values to resolve ambiguities in tautomeric equilibria .

Q. How can researchers resolve discrepancies between experimental and computational data in reaction mechanisms?

Methodological Answer: Discrepancies often arise from unaccounted solvent effects, stereoelectronic factors, or incomplete basis sets in simulations. Strategies include:

- Multi-Method Validation : Combine DFT, ab initio (MP2), and molecular dynamics to cross-check transition-state geometries .

- Experimental Feedback Loops : Use in-situ IR or Raman spectroscopy to monitor reaction intermediates and adjust computational parameters (e.g., solvation models) iteratively .

- Error Analysis : Quantify systematic errors (e.g., basis set superposition errors) and apply corrections like counterpoise methods .

Example : A 2025 study on trifluorodiketone cyclization found that including explicit solvent molecules in DFT calculations resolved a 15 kcal/mol discrepancy in activation barriers .

Q. What strategies optimize the compound’s use in ligand design for coordination chemistry?

Methodological Answer: The trifluoromethyl group enhances ligand rigidity and electron-withdrawing properties, which stabilize metal complexes. Key approaches:

- Chelation Studies : Test metal-ligand stoichiometry (e.g., 1:2 for Cu²⁺) via Job’s plot analysis in methanol/water solutions .

- Thermodynamic Stability : Measure logβ values (stability constants) using potentiometric titrations. For example, logβ = 8.2 for Fe³⁺ complexes in acidic media .

- Applications : The compound’s fluorinated backbone improves catalytic efficiency in oxidation reactions (e.g., epoxidation of alkenes with Mn(III) complexes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。